5-Bromothieno[2,3-b]pyridin-4-ol
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Overview
Description
5-Bromothieno[2,3-b]pyridin-4-ol is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]pyridin-4-ol typically involves the bromination of thieno[2,3-b]pyridine derivatives. One common method includes the following steps:
Starting Material Preparation: Thieno[2,3-b]pyridine is prepared through cyclization reactions involving pyridine and thiophene derivatives.
Bromination: The thieno[2,3-b]pyridine is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Hydroxylation: The brominated intermediate is subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of thieno[2,3-b]pyridine derivatives with various functional groups.
Oxidation: Formation of 5-bromothieno[2,3-b]pyridin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Bromothieno[2,3-b]pyridin-4-ol serves as a versatile building block for constructing more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for designing molecules that can interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the material science industry, this compound can be used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism by which 5-Bromothieno[2,3-b]pyridin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothieno[2,3-b]pyridin-4-ol: Similar structure with a chlorine atom instead of bromine.
5-Fluorothieno[2,3-b]pyridin-4-ol: Contains a fluorine atom, offering different reactivity and properties.
5-Iodothieno[2,3-b]pyridin-4-ol: Features an iodine atom, which can affect its chemical behavior and applications.
Uniqueness
5-Bromothieno[2,3-b]pyridin-4-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in specific synthetic applications and potential therapeutic developments. Its combination of bromine and hydroxyl groups allows for diverse chemical modifications, enhancing its versatility in research and industry.
Properties
IUPAC Name |
5-bromo-7H-thieno[2,3-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-9-7-4(6(5)10)1-2-11-7/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUBQEBHPLGVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C(=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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